2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid
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Overview
Description
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid is an organic compound with the molecular formula C22H15NO3 and a molecular weight of 341.36 g/mol This compound is characterized by its unique structure, which includes a quinoline core substituted with a furylvinyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-furylvinyl ketone with 4-phenylquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-[2-(2-Furyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 2-[2-(2-Furyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
Comparison: Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C22H15NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)21-19(13-12-16-9-6-14-26-16)23-18-11-5-4-10-17(18)20(21)15-7-2-1-3-8-15/h1-14H,(H,24,25)/b13-12+ |
InChI Key |
QEYPXAKNFSXAJR-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)/C=C/C4=CC=CO4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C=CC4=CC=CO4)C(=O)O |
Origin of Product |
United States |
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